(2Z,4Z)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazin-1-ylidene]pent-2-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a hydrazone derivative. Hydrazone derivatives are often used in organic synthesis and in the development of pharmaceuticals . The compound also contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the hydrazone group and the pyridine ring. These groups can participate in various types of bonding and interactions .Chemical Reactions Analysis
Hydrazones are known to undergo a variety of chemical reactions, including oxidation and reduction, formation of hydrazides, and reaction with halogenating agents . Pyridine derivatives also participate in a wide range of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the hydrazone group and the pyridine ring could affect its solubility, reactivity, and stability .Scientific Research Applications
Cycloaddition and Derivative Formation : Yamamoto, Burton, and Swenson (1995) studied the cycloaddition of [Z]-1,1,2,5,5,5-hexafluoro-4-phenyl-3-trifluoromethyl-1,3-pentadiene with pyridine, resulting in the formation of 4-quinolizone derivatives. This research offers insights into new pathways for creating complex organic compounds (Yamamoto, Burton, & Swenson, 1995).
Hydrazones Synthesis and Nickel Determination : Odashima and Ishii (1993) focused on synthesizing new hydrazones from 3- and/or 5-nitro-2-pyridylhydrazine and heterocyclic aldehydes. They developed a highly sensitive extraction-spectrophotometric method for determining nickel in steel samples (Odashima & Ishii, 1993).
Molecular Switch Development : Landge and Aprahamian (2009) created a pH-activated molecular switch using a hydrazone-based compound. This switch can be fully and reversibly toggled between E and Z configurations, demonstrating potential for applications in molecular electronics (Landge & Aprahamian, 2009).
Chelating Ligand Synthesis : Khokhar et al. (2018) investigated a Schiff base chelating ligand for spectrophotometric and high-performance liquid chromatographic determination of various metal ions in pharmaceutical and vegetable samples. This demonstrates the application in analytical chemistry (Khokhar et al., 2018).
Hydrazone Compounds in Crystallography : Wang and Lin (2018) synthesized a new hydrazone compound and characterized its structure using single-crystal X-ray diffraction analysis. Their study contributes to the understanding of molecular structures in crystallography (Wang & Lin, 2018).
Complexes with Biological Activity : Marchetti et al. (2022) examined the role of hydrazone substituents in Zn(II) complexes, highlighting their potential antibacterial activity. This underscores the significance of hydrazones in medicinal chemistry (Marchetti et al., 2022).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazinyl]pent-3-en-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6N4O3/c11-9(12,13)6(4-7(21)10(14,15)16)18-19-8-5(20(22)23)2-1-3-17-8/h1-4,18H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLHYIFFUWAAKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NNC(=CC(=O)C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.